TMC647055 Choline salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

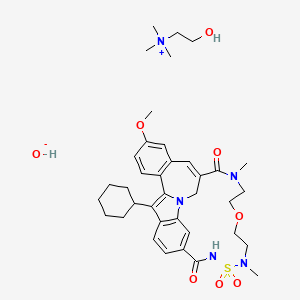

Formule moléculaire |

C37H53N5O8S |

|---|---|

Poids moléculaire |

727.9 g/mol |

Nom IUPAC |

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide |

InChI |

InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1 |

Clé InChI |

PHHZAIOGANLKJD-UHFFFAOYSA-M |

SMILES canonique |

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |

Origine du produit |

United States |

Foundational & Exploratory

TMC647055 Choline Salt: A Deep Dive into the Mechanism of Action of a Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] This technical guide provides an in-depth overview of the mechanism of action of TMC647055, including its inhibitory activity, binding kinetics, and resistance profile. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of this antiviral compound. The choline salt formulation of TMC647055 is a pharmaceutical salt form developed to improve the drug's physicochemical properties, such as solubility and bioavailability, without altering its core mechanism of action.

Core Mechanism of Action

TMC647055 exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase.[3] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 binds to a distinct allosteric site known as the "thumb pocket I" or NNI-1 site.[3][4] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby preventing the elongation of the viral RNA strand.[3] This mechanism effectively halts HCV replication.

Signaling Pathway of HCV Replication and Inhibition by TMC647055

Caption: HCV replication cycle within a hepatocyte and the inhibitory action of TMC647055 on the NS5B polymerase.

Quantitative Inhibitory Activity

The potency of TMC647055 has been evaluated in various in vitro assays, demonstrating its significant activity against different HCV genotypes.

Table 1: In Vitro Inhibitory Activity of TMC647055 against HCV Genotype 1b

| Assay Type | Readout | Cell Line | Target | IC50 (nM) | EC50 (nM) | Reference |

| RdRp Primer-Dependent Transcription | RNA synthesis | - | NS5B Polymerase (Con1b) | 34 | - | [2] |

| Stable Replicon | Luciferase | Huh7-Luc | Genotype 1b Replicon (ET) | - | 77 | [2] |

| Stable Replicon | qRT-PCR | Huh7-Luc | Genotype 1b Replicon (ET) | - | 139 | [2] |

Table 2: Cross-Genotypic Inhibitory Activity of TMC647055 in a Transient Replicon Assay

| HCV Genotype | Number of Isolates (n) | Median EC50 (nM) | Interquartile Range (nM) | Reference |

| 1a | 14 | 150 | 110-210 | [5] |

| 1b | 10 | 77 | 60-100 | [5] |

| 2b | 2 | >5000 | - | [5] |

| 3a | 2 | 160 | 150-170 | [5] |

| 4a | 1 | 40 | - | [5] |

| 6a | 2 | 100 | 90-110 | [5] |

Binding Kinetics to NS5B Polymerase

Surface plasmon resonance (SPR) has been employed to characterize the binding kinetics of TMC647055 to the NS5B polymerase from various HCV genotypes. These studies reveal a high-affinity interaction and a long residence time on the polymerase, contributing to its potent antiviral activity.[5][6]

Table 3: Binding Kinetics of TMC647055 to HCV NS5B Polymerase of Different Genotypes

| Genotype | Median KD (nM) | Median kon (105 M-1s-1) | Median koff (10-3 s-1) | Median Complex Stability (t1/2, min) | Reference |

| 1a | <35 | 2.9 | 0.9 | 13 | [5] |

| 1b | <35 | 3.2 | 0.8 | 14 | [5] |

| 2b | 880 | 0.4 | 7.3 | 1.6 | [5] |

| 3a | <35 | 3.1 | 0.7 | 17 | [5] |

| 4a | <35 | 3.4 | 0.6 | 19 | [5] |

| 5a | <35 | 3.0 | 0.5 | 23 | [5] |

| 6a | <35 | 2.8 | 0.6 | 19 | [5] |

Resistance Profile

In vitro resistance selection studies have identified key mutations in the NS5B polymerase that confer reduced susceptibility to TMC647055. The most prominent mutations are located in the NNI-1 binding site.[4][6]

Table 4: Fold Change in EC50 for TMC647055 against NS5B Mutations

| Mutation | Fold Change in EC50 | Reference |

| L392I | 9 | [5] |

| V494A | 3 | [5] |

| P495L | 371 | [5] |

Experimental Protocols

HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay measures the direct inhibitory effect of TMC647055 on the enzymatic activity of purified NS5B polymerase.

Caption: A stepwise workflow diagram for the in vitro HCV NS5B RdRp inhibition assay.

Methodology:

-

Reaction Setup: The standard reaction mixture contains purified recombinant HCV NS5B polymerase, a biotinylated RNA template-primer, reaction buffer, and a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled or fluorescently tagged nucleotide.[7]

-

Inhibitor Addition: TMC647055 is serially diluted and added to the reaction mixtures.

-

Incubation: The reaction is initiated and incubated at a controlled temperature to allow for RNA synthesis.

-

Termination and Detection: The reaction is stopped, and the newly synthesized RNA is captured. The amount of incorporated labeled nucleotide is quantified, which is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of TMC647055 in a more physiologically relevant context by using human hepatoma (Huh-7) cells that harbor a self-replicating HCV RNA (a replicon).

Caption: A procedural diagram for determining the efficacy of TMC647055 in a cell-based HCV replicon system.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV replicon, often containing a reporter gene like luciferase, are cultured in multi-well plates.[5]

-

Compound Treatment: The cells are treated with various concentrations of TMC647055.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of HCV Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using quantitative real-time PCR (qRT-PCR).[2]

-

Cytotoxicity Assessment: In parallel, the cytotoxic effect of the compound on the host cells is evaluated using a cell viability assay to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve of HCV replication inhibition.

In Vitro Resistance Selection

This experiment is designed to identify the genetic mutations in HCV that lead to resistance against TMC647055.

Methodology:

-

Long-term Culture: HCV replicon cells are cultured in the presence of increasing concentrations of TMC647055 over an extended period.[5]

-

Selection of Resistant Colonies: Colonies of cells that survive and continue to replicate in the presence of the inhibitor are selected.

-

Genotypic Analysis: The NS5B-coding region of the HCV replicon from these resistant colonies is sequenced to identify mutations that are not present in the wild-type replicon.

-

Phenotypic Analysis: The identified mutations are reverse-engineered into a wild-type replicon to confirm their role in conferring resistance to TMC647055 by re-evaluating the EC50.

Conclusion

TMC647055 is a well-characterized, potent, and cross-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. Its allosteric mechanism of action, high binding affinity, and long residence time on the target enzyme contribute to its significant antiviral activity. While resistance can emerge through specific mutations in the NNI-1 binding site, the data presented in this guide provide a comprehensive understanding of its molecular interactions and inhibitory profile, which is crucial for the strategic development of combination therapies for hepatitis C. The development of TMC647055 has been discontinued, but the detailed understanding of its mechanism of action remains valuable for the ongoing research and development of novel antiviral agents.[8]

References

- 1. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 8. TMC-647055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide on the Discovery and Synthesis of TMC647055 Choline Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Developed as a potential treatment for chronic HCV infection, TMC647055 has been evaluated in clinical trials, often in combination with other direct-acting antiviral agents.[2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of the choline salt of TMC647055, including its mechanism of action, key experimental data, and relevant protocols.

Discovery and Rationale for Choline Salt

The discovery of TMC647055 stemmed from the structure-based macrocyclization of a 6-carboxylic acid indole chemotype, which led to potent and selective finger-loop inhibitors of the HCV NS5B polymerase.[4] Lead optimization and in vivo evaluations in rats identified compounds with nanomolar potency in HCV replicon cells, limited off-target activities, and favorable preclinical pharmacokinetic profiles with high liver distribution.[4] This research culminated in the identification of TMC647055, a nonzwitterionic 17-membered-ring macrocycle.[4]

While the specific rationale for the selection of the choline salt of TMC647055 is not explicitly detailed in the available literature, the formation of salts is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance. Choline is a basic quaternary amine that can form salts with acidic compounds. The selection of a choline salt may have been driven by the goal of improving properties such as:

-

Solubility: Enhancing the aqueous solubility of the drug candidate to improve dissolution and bioavailability.

-

Stability: Increasing the chemical and physical stability of the active pharmaceutical ingredient (API).

-

Manufacturability: Improving the handling and processing properties of the bulk drug substance.

A Taiwanese patent related to HCV inhibitors discusses the formation of various base addition salts to improve the pharmacokinetic properties of the compounds.[5] This suggests that similar considerations likely guided the development of the TMC647055 choline salt.

Quantitative Data

The following tables summarize the available quantitative data for TMC647055 and its choline salt from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ | 34 nM | HCV NS5B Polymerase Inhibition | [6] |

| EC₅₀ | 82 nM | Cellular HCV Assay | |

| EC₉₀ | 0.3 µM | Huh7-Luc cells |

Table 2: Preclinical Pharmacokinetic Profile of TMC647055

| Species | Dose | Route of Administration | Key Findings | Reference |

| Rat | Not Specified | Oral | High liver distribution | [4] |

Table 3: Clinical Pharmacokinetic and Dosing Information for TMC647055

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase 1 | Healthy Volunteers & HCV-infected Patients | Single oral doses from 100 mg to 3000 mg; multiple oral doses | TMC647055 was administered as an oral solution. | [2] |

| Phase 1b | Genotype 1 HCV-infected Patients | Not Specified | Considered safe and well-tolerated with potent antiviral activity. | [4] |

| Phase 2a | Genotype 1 HCV-infected Patients | 450 mg or 600 mg once daily (with ritonavir) | Evaluated in combination with simeprevir and/or JNJ-56914845. | [7] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of HCV Replication

TMC647055 is a non-nucleoside inhibitor of the HCV NS5B polymerase. This RNA-dependent RNA polymerase is the catalytic core of the HCV replication complex. By binding to an allosteric site on the NS5B enzyme, TMC647055 induces a conformational change that inhibits its enzymatic activity, thereby blocking viral RNA replication.

Caption: Mechanism of TMC647055 action on HCV replication.

General Synthesis Workflow for this compound

The synthesis of TMC647055 involves a multi-step process to construct the complex macrocyclic indole core. While a specific, detailed protocol for the choline salt formation is not publicly available, a general workflow can be inferred. This would involve the synthesis of the free acid form of TMC647055, followed by a salt formation reaction with a choline base.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on the literature, the following outlines of key experimental methodologies can be provided.

HCV NS5B Polymerase Inhibition Assay (General Protocol)

This type of assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the target enzyme.

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A suitable RNA template and primer, along with ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled or fluorescently tagged, are prepared.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the NS5B enzyme, the RNA template/primer, rNTPs, and a divalent metal ion (e.g., Mg²⁺).

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of TMC647055 for a defined period.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the rNTP mix and allowed to proceed for a specific time at an optimal temperature. The reaction is then stopped, often by the addition of a chelating agent like EDTA.

-

Detection: The incorporation of the labeled nucleotide into the newly synthesized RNA strand is quantified using an appropriate method (e.g., scintillation counting for radioactivity or fluorescence detection).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

HCV Replicon Assay (General Protocol)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of TMC647055.

-

Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication:

-

Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer.

-

qRT-PCR: Cellular RNA is extracted, and the level of HCV RNA is quantified using quantitative reverse transcription PCR.

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is often performed to measure the cytotoxicity of the compound on the host cells.

-

Data Analysis: The effective concentration at which HCV replication is inhibited by 50% (EC₅₀) is calculated from the dose-response curve of the antiviral activity. The 50% cytotoxic concentration (CC₅₀) is also determined. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Synthesis of a Choline Salt (General Procedure)

A general method for preparing a choline salt of an acidic compound is described in a patent, which can be adapted.[8]

-

Dissolution: The acidic active pharmaceutical ingredient (in this case, TMC647055 free acid) is dissolved in a suitable solvent.

-

Addition of Choline Base: An aqueous solution of a choline base (e.g., choline hydroxide) is added to the solution of the API. The amount of choline base is typically stoichiometric or in slight excess.

-

Reaction and Precipitation: The mixture is stirred to allow for the salt formation. The choline salt may precipitate out of the solution, or the solvent may need to be removed or an anti-solvent added to induce precipitation.

-

Isolation and Purification: The solid choline salt is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials or impurities, and then dried under vacuum.

Conclusion

TMC647055 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that has shown promise in clinical development. The formulation of TMC647055 as a choline salt was likely a strategic decision to optimize its pharmaceutical properties. While detailed public information on the specific discovery and synthesis of the choline salt is limited, this guide provides a comprehensive overview of the available technical data and general methodologies relevant to its development. Further research into the specific physicochemical advantages conferred by the choline salt formation would be beneficial for a complete understanding of this drug candidate.

References

- 1. TMC-647055 - Wikipedia [en.wikipedia.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. TMC-647055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TW201805289A - Salts as HCV inhibitors - Google Patents [patents.google.com]

- 6. apexbt.com [apexbt.com]

- 7. Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2774759A - Preparation of choline base and choline salts - Google Patents [patents.google.com]

TMC647055 Choline Salt: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055, a potent macrocyclic indole non-nucleoside inhibitor (NNI), represents a significant advancement in the pursuit of effective therapeutics against the Hepatitis C Virus (HCV).[1][2] This document provides a comprehensive technical guide on TMC647055 choline salt, focusing on its mechanism of action as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), its in vitro efficacy, resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action

TMC647055 exerts its antiviral activity by specifically targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 is a non-nucleoside inhibitor that binds to an allosteric site known as the NNI-1 or "thumb pocket I" site.[3] This binding event is purported to displace the flexible λ1 loop from its binding site in the thumb domain, which in turn perturbs the interaction between the finger and thumb domains of the polymerase.[1][2] This conformational change locks the enzyme in an open, inactive state, thereby preventing RNA synthesis.[1][2][3]

Quantitative In Vitro Efficacy Data

The inhibitory activity of TMC647055 has been quantified through various in vitro assays, demonstrating its potency against different HCV genotypes and its selectivity.

Table 1: Biochemical and Cellular Activity of TMC647055

| Assay Type | Target/System | Genotype | Readout | IC50 / EC50 (nM) | Reference |

| Biochemical Assay | |||||

| RdRp Primer-Dependent Transcription | Recombinant NS5B Polymerase | 1b (Con1b) | - | 34 (mean IC50) | [1] |

| Cellular Replicon Assay | |||||

| Stable Replicon | Huh7-Luc cells (clone ET) | 1b | Luciferase | 77 (median EC50) | [1] |

| Huh7-Luc cells (clone ET) | 1b | qRT-PCR | 139 (median EC50) | [1] | |

| Huh7-SG-Con1b cells | 1b | RT-PCR | 74 (median EC50) | [1] | |

| Huh7-SG-1a cells | 1a | RT-PCR | 166 (median EC50) | [1] | |

| Transient Chimeric Replicons | Huh-7 cells | 1a (n=14) | Luciferase | 27 (median EC50) | |

| 1b (n=10) | Luciferase | 44 (median EC50) | |||

| 3a (n=2) | Luciferase | 113 (median EC50) | |||

| 4a (n=1) | Luciferase | 56 (median EC50) | |||

| 6a (n=2) | Luciferase | 43 (median EC50) | |||

| 2a (JFH-1) | Luciferase | >200-fold reduction in susceptibility | |||

| 2b (n=2) | Luciferase | >200-fold reduction in susceptibility |

Table 2: In Vitro Resistance Profile of TMC647055

| Mutation in NS5B | Associated Inhibitor Class | Fold Change in EC50 (Replicon Assay) | Fold Change in Affinity (KD) | Reference |

| L392I | NNI-1 | 9 | 13 | [1] |

| V494A | NNI-1 | 3 | 4 | [1] |

| P495L | NNI-1 | 371 | >1000 | [1] |

Note: TMC647055 activity was not significantly affected by mutations associated with resistance to NNI-2, NNI-3, NNI-4, nucleoside inhibitors, NS3/4A protease inhibitors, or NS5A inhibitors.[1]

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize TMC647055.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay measures the direct inhibitory effect of TMC647055 on the enzymatic activity of recombinant HCV NS5B polymerase.

Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand, using a primer annealed to an RNA template. A common high-throughput format for this assay is the Scintillation Proximity Assay (SPA).

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 50 mM NaCl.

-

Enzyme: Purified recombinant HCV NS5B polymerase (genotype 1b).

-

Template/Primer: Biotinylated oligo(rU)₁₅ primer annealed to a poly(rA) template.

-

Substrates: A mixture of ATP, CTP, GTP, and [³H]UTP.

-

Inhibitor: Serial dilutions of this compound in DMSO.

-

SPA Beads: Streptavidin-coated SPA beads.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, template/primer, and SPA beads.

-

Add the serially diluted TMC647055 or DMSO (vehicle control).

-

Initiate the reaction by adding the NS5B polymerase and the nucleotide substrate mixture.

-

Incubate the plate at 30°C for 2 hours with gentle agitation.

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the incorporated [³H]UTP to the scintillant in the SPA beads generates a light signal.

-

Calculate the percent inhibition for each concentration of TMC647055 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

HCV Replicon Assay

This cell-based assay evaluates the ability of TMC647055 to inhibit HCV RNA replication within human hepatoma cells (Huh-7).

Principle: Huh-7 cells are engineered to contain a subgenomic HCV RNA (replicon) that autonomously replicates. The replicon often contains a reporter gene, such as firefly luciferase, allowing for the quantification of viral replication.

Protocol:

-

Cell Culture:

-

Maintain Huh-7 cells harboring a stable HCV genotype 1b replicon with a firefly luciferase reporter in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

-

-

Assay Procedure:

-

Seed the replicon-containing cells into 96-well plates at an appropriate density.

-

After 24 hours, remove the medium and add fresh medium containing serial dilutions of TMC647055. Include a vehicle control (DMSO) and a positive control (another known NS5B inhibitor).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Luciferase Readout:

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well and measure the luminescence using a plate reader.

-

-

Cytotoxicity Assay (Parallel Plate):

-

To assess the cytotoxicity of the compound, a parallel plate of cells without the replicon is treated with the same concentrations of TMC647055.

-

Cell viability is measured using a suitable assay (e.g., resazurin-based).

-

-

Data Analysis:

-

Calculate the EC50 value for antiviral activity from the luciferase data.

-

Calculate the CC50 (50% cytotoxic concentration) from the cell viability data.

-

The selectivity index (SI) is calculated as CC50 / EC50.

-

In Vitro Resistance Selection

This experiment identifies viral mutations that confer resistance to TMC647055.

Principle: HCV replicon-containing cells are cultured for an extended period in the presence of the inhibitor. Surviving cell colonies that can replicate in the presence of the drug are selected and the NS5B gene is sequenced to identify resistance-associated mutations.

Protocol:

-

Initiation of Selection:

-

Plate Huh-7 cells containing the HCV replicon at a low density in large-format culture dishes.

-

Culture the cells in medium containing G418 and a fixed concentration of TMC647055 (typically 5x to 10x the EC50).

-

-

Long-Term Culture:

-

Maintain the cultures for 3-4 weeks, changing the medium with fresh inhibitor twice a week.

-

Monitor the plates for the emergence of resistant cell colonies.

-

-

Isolation and Expansion of Resistant Clones:

-

Isolate individual resistant colonies using cloning cylinders or by picking.

-

Expand each clone in the presence of the selection concentration of TMC647055.

-

-

Genotypic Analysis:

-

Extract total RNA from the expanded resistant cell clones.

-

Perform RT-PCR to amplify the full-length NS5B coding region.

-

Sequence the amplified NS5B PCR product (Sanger or next-generation sequencing).

-

Align the sequences from the resistant clones with the wild-type sequence to identify amino acid substitutions.

-

-

Phenotypic Analysis:

-

Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon plasmid via site-directed mutagenesis.

-

Perform a replicon assay with the mutant replicons to determine the fold-change in EC50 compared to the wild-type.

-

Conclusion

This compound is a highly potent, non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated activity against multiple HCV genotypes. Its mechanism of action, involving allosteric inhibition of the polymerase, provides a valuable tool in the combination therapies developed for the treatment of chronic hepatitis C. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel antiviral agents.

References

- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 2. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection and characterization of drug-resistant HCV replicons in vitro with a flow cytometry-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Profile of TMC647055 Choline Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of TMC647055, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information presented herein is compiled from available preclinical and clinical data to support further research and development efforts.

Introduction

TMC647055 is an investigational antiviral agent developed for the treatment of chronic Hepatitis C. It functions by targeting the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] As a non-nucleoside inhibitor, TMC647055 binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA synthesis.[2][3][4]

Preclinical Pharmacokinetic Profile

While specific preclinical pharmacokinetic data for TMC647055 choline salt is not publicly available, the following table summarizes the pharmacokinetic parameters of a representative potent non-nucleoside inhibitor of HCV NS5B polymerase in several animal species. This data provides valuable insights into the expected pharmacokinetic properties of this class of compounds.

Table 1: Preclinical Pharmacokinetic Parameters of a Representative HCV NS5B Non-Nucleoside Inhibitor

| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Terminal Half-life (t1/2) (h) | Oral Bioavailability (%) |

| Rat | 44 | 2.2 - 5 | 3.1 | 10 |

| Dog | 9 | 2.2 - 5 | 5.0 | 52 |

| Monkey | 16 | 2.2 - 5 | 5.2 | 26 |

Data from a representative compound of the same class.

Clinical Pharmacokinetic Profile

TMC647055 has been evaluated in clinical trials to assess its safety, tolerability, and pharmacokinetics in both healthy volunteers and patients with chronic HCV infection.

Phase 1 First-in-Human Study (NCT01202825)

A Phase 1, randomized, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the pharmacokinetics of TMC647055.[5]

Study Design:

-

Single Ascending Dose (SAD): Healthy volunteers received single oral doses of TMC647055 ranging from 100 mg to 3000 mg or placebo.[5]

-

Multiple Ascending Dose (MAD): Healthy volunteers and HCV-infected patients received multiple oral doses of TMC647055 or placebo for 6 consecutive days, with dosing regimens of every 8, 12, or 24 hours.[5]

-

Food Effect: The effect of food on the pharmacokinetics of a single oral dose was also assessed.[5]

-

Drug-Drug Interaction: Co-administration with the HCV protease inhibitor TMC435 (simeprevir) was evaluated.[5]

While the detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from this study are not publicly available, the study design indicates a thorough investigation into the dose-proportionality, accumulation, and food effect on TMC647055 exposure.

Phase 2a Combination Therapy Study (NCT01724086)

A Phase 2a, open-label study evaluated the efficacy, safety, and pharmacokinetics of TMC647055 in combination with simeprevir and ritonavir, with or without ribavirin, in treatment-naïve and prior-relapse patients with HCV genotype 1 infection.[6][7]

Dosing Regimens:

-

TMC647055 450 mg once daily with ritonavir 30 mg once daily.[6][7]

-

TMC647055 600 mg once daily with ritonavir 50 mg once daily.[6][7]

The use of ritonavir, a potent cytochrome P450 3A4 (CYP3A4) inhibitor, as a pharmacokinetic enhancer suggests that TMC647055 is likely metabolized by this enzyme. Specific pharmacokinetic data from this trial are not available in the public domain.

Experimental Protocols

Preclinical Oral Administration in Rats (General Protocol)

The following describes a general experimental protocol for assessing the pharmacokinetics of an orally administered compound in rats, which is representative of the methodology likely employed for preclinical studies of TMC647055.

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are typically used and are fasted overnight prior to dosing.

-

Dose Formulation: this compound is formulated in a suitable vehicle for oral administration, such as a suspension in carboxymethylcellulose or a solution in an appropriate solvent.

-

Administration: The formulation is administered to the rats via oral gavage at a specific dose volume.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose from a cannulated vessel or via tail vein puncture.

-

Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of TMC647055 in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis.

Clinical First-in-Human Study (General Protocol)

The following diagram illustrates a typical workflow for a first-in-human, single ascending dose clinical trial.

Caption: Workflow of a single ascending dose (SAD) clinical trial.

Methodology:

-

Subject Recruitment: Healthy volunteers are screened based on predefined inclusion and exclusion criteria.

-

Dosing: Enrolled subjects are randomized to receive a single oral dose of TMC647055 or placebo. The study begins with a low dose, and subsequent cohorts receive escalating doses.

-

Safety Monitoring: Subjects are closely monitored for any adverse events. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed at regular intervals.

-

Pharmacokinetic Sampling: Serial blood samples are collected over a specified period to determine the plasma concentration-time profile of TMC647055.

-

Data Analysis: Pharmacokinetic parameters are calculated for each dose level. Safety and pharmacokinetic data are reviewed by a safety monitoring committee before proceeding to the next higher dose level.

Mechanism of Action: Inhibition of HCV Replication

TMC647055 inhibits the replication of the Hepatitis C virus by targeting the NS5B polymerase. The following diagram illustrates the HCV replication cycle and the point of intervention for TMC647055.

Caption: Simplified HCV replication cycle and the inhibitory action of TMC647055.

HCV Replication Cycle:

-

Entry: The HCV virion enters the hepatocyte.

-

Uncoating: The viral envelope is removed, releasing the viral RNA into the cytoplasm.

-

Translation: The host cell's ribosomes translate the viral RNA into a single polyprotein, which is then cleaved by viral and host proteases into individual structural and non-structural (NS) proteins.

-

RNA Replication: The NS5B polymerase, an RNA-dependent RNA polymerase, catalyzes the synthesis of new viral RNA genomes.[8][9][10]

-

Assembly: New viral particles are assembled.

-

Release: Progeny virions are released from the host cell.

Inhibition by TMC647055: TMC647055 acts as a non-nucleoside inhibitor of the NS5B polymerase.[1][2] It binds to an allosteric site on the enzyme, distinct from the active site where nucleotide binding and polymerization occur.[3][4][11] This binding induces a conformational change in the NS5B protein, rendering it inactive and thereby preventing the replication of the viral RNA.[2][3]

Conclusion

TMC647055 is a non-nucleoside inhibitor of the HCV NS5B polymerase with a pharmacokinetic profile that has been investigated in both preclinical species and human clinical trials. While detailed quantitative data from clinical studies are not publicly available, the progression to Phase 2a trials in combination with other direct-acting antivirals indicates a promising profile. The mechanism of action, involving allosteric inhibition of a key viral enzyme, is well-defined. Further publication of clinical pharmacokinetic and pharmacodynamic data will be crucial for a complete understanding of the therapeutic potential of TMC647055.

References

- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 11. Allosteric inhibition of the hepatitis C virus NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Potency of TMC647055 Choline Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an experimental antiviral drug that has been investigated for its potential as a treatment for Hepatitis C.[1] It functions as a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiviral potency of TMC647055 choline salt, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Antiviral Activity

TMC647055 demonstrates potent and selective inhibitory activity against various HCV genotypes in vitro. Its efficacy is attributed to its function as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][3]

Quantitative Antiviral Potency Data

The in vitro antiviral activity of TMC647055 has been evaluated in various HCV replicon systems. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized below.

| Cell Line/Replicon System | HCV Genotype | Readout Method | Median EC50 (nM) | Reference |

| Huh7-Luc | Genotype 1b (clone ET) | Luciferase | 77 | [4][5] |

| Huh7-Luc | Genotype 1b (clone ET) | qRT-PCR | 139 | [4][5] |

| Huh7-SG-Con1b | Genotype 1b | RT-PCR | 74 | [4][5] |

| Huh7-SG-1a | Genotype 1a | RT-PCR | 166 | [4][5] |

| Transient Replicon | Genotype 1a | Not Specified | 48 (median of 14 isolates) | [4] |

| Transient Replicon | Genotype 1b | Not Specified | 27 (median of 10 isolates) | [4] |

Cytotoxicity Profile

The cytotoxic potential of a compound is a critical factor in its development as a therapeutic agent. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity.

| Cell Line | Assay Method | Mean CC50 (µM) | Reference |

| Huh7 | Luciferase Reporter Assay | 42.1 | [5] |

| MT4 | Luciferase Reporter Assay | 28.9 | [5] |

| MRC-5 | Resazurin Assay | >50 | [5] |

| HEK-293T | Resazurin Assay | >50 | [5] |

| HepG2 | Resazurin Assay | >50 | [5] |

| VeroE6 | Resazurin Assay | >50 | [5] |

Mechanism of Action: HCV NS5B Polymerase Inhibition

TMC647055 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[6][7] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme.[6][7] This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA replication.[6]

Caption: Mechanism of TMC647055 as a non-nucleoside inhibitor of HCV NS5B polymerase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the typical protocols used to assess the antiviral potency and cytotoxicity of compounds like TMC647055.

In Vitro Antiviral Potency Assessment using HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.

1. Cell Culture and Seeding:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter gene) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.

2. Compound Treatment:

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The medium from the seeded plates is removed, and the cells are treated with various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) and no compound.

3. Incubation:

-

The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. Measurement of HCV Replication:

-

Luciferase Reporter Assay: If a luciferase reporter replicon is used, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.

-

Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using qRT-PCR. The results are normalized to an internal control housekeeping gene (e.g., GAPDH).

5. Data Analysis:

-

The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: TMC647055 Choline Salt - A Potent, Pan-Genotypic HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055, in its choline salt form, is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed as an investigational antiviral agent, it has demonstrated significant activity against a broad range of HCV genotypes. This technical guide provides a comprehensive overview of the preclinical and clinical data available for TMC647055, with a focus on its genotypic coverage, mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

TMC647055 exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, away from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA synthesis.

Genotypic Coverage and In Vitro Potency

A key feature of TMC647055 is its broad activity against multiple HCV genotypes. The following tables summarize the in vitro potency of TMC647055 against various HCV genotypes and its inhibitory activity against the NS5B polymerase.

Table 1: Genotypic Coverage of TMC647055 in HCV Replicon Assays

| HCV Genotype | Subtype | EC50 (nM) |

| 1 | a | 43 |

| 1 | b | 28 |

| 2 | a | 1,400 |

| 3 | a | 56 |

| 4 | a | 21 |

| 5 | a | 25 |

| 6 | a | 37 |

Data extracted from Devogelaere B, et al. Antimicrob Agents Chemother. 2012.

Table 2: Inhibitory Activity of TMC647055 against HCV NS5B Polymerase

| Parameter | Value |

| IC50 (nM) | 82 |

| EC90 (µM) in Huh7-Luc cells | 0.3 |

Data from MedchemExpress product information.[1]

Experimental Protocols

HCV Replicon Assay

The antiviral activity of TMC647055 was assessed using a subgenomic HCV replicon system in a human hepatoma cell line (e.g., Huh7). This assay measures the ability of a compound to inhibit HCV RNA replication.

Methodology:

-

Cell Culture: Huh7 cells stably harboring an HCV subgenomic replicon encoding a reporter gene (e.g., luciferase) are cultured in appropriate media supplemented with G418 to maintain the replicon.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of TMC647055 choline salt.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and reporter gene expression.

-

Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value, representing the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of TMC647055 on the enzymatic activity of purified HCV NS5B polymerase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a synthetic RNA template-primer, and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³³P]CTP).

-

Compound Addition: this compound at various concentrations is added to the reaction mixture.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.

-

Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.

Clinical Development and Logical Workflow

TMC647055 has been evaluated in clinical trials, often in combination with other direct-acting antivirals (DAAs). A notable study is the Phase IIa trial NCT01724086, which investigated the efficacy and safety of TMC647055 in combination with simeprevir (an NS3/4A protease inhibitor) and ritonavir.

Caption: Workflow of the NCT01724086 Phase IIa Clinical Trial.

Signaling Pathway of HCV Replication and Inhibition by TMC647055

The following diagram illustrates the key steps in the HCV replication cycle and the point of intervention for TMC647055.

Caption: HCV Replication Cycle and the Inhibitory Action of TMC647055.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated broad genotypic coverage in preclinical studies. Its mechanism of action, involving allosteric inhibition of the viral polymerase, makes it a valuable candidate for combination therapies against HCV. The data from in vitro assays and clinical trials highlight its potential role in the landscape of direct-acting antivirals for the treatment of chronic hepatitis C. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: TMC647055 Choline Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4][5] As a macrocyclic indole inhibitor, it demonstrates significant antiviral activity across multiple HCV genotypes by binding to the thumb pocket I of the NS5B polymerase, thereby locking the enzyme in an inactive conformation.[1][6] These application notes provide detailed protocols for the use of TMC647055 choline salt in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Mechanism of Action

TMC647055 is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2][7] Unlike nucleoside inhibitors, which compete with natural ribonucleotides for incorporation into the nascent RNA chain, TMC647055 is a non-nucleoside inhibitor (NNI). It binds to a distinct allosteric site on the enzyme known as the NNI-1 or "thumb" pocket.[1][6] This binding event induces a conformational change in the polymerase, preventing the initiation of RNA synthesis and effectively halting viral replication.[1] Due to its mechanism of action, TMC647055 can be used in combination with other anti-HCV agents that have different targets, such as NS3/4A protease inhibitors, to achieve synergistic antiviral effects and reduce the emergence of drug-resistant variants.[1][4][5][8]

Data Presentation

In Vitro Antiviral Activity of TMC647055

| Cell Line | HCV Genotype/Replicon | Assay Readout | EC50 (nM) | EC90 (µM) | Reference |

| Huh7-Luc | 1b (clone ET) | Luciferase | 77 | 0.3 | [1][3] |

| Huh7-Luc | 1b (clone ET) | qRT-PCR | 139 | - | [1] |

| Huh7-SG-Con1b | 1b | qRT-PCR | 74 | - | [1] |

| Huh7-SG-1a | 1a | qRT-PCR | 166 | - | [1] |

In Vitro Biochemical Activity of TMC647055

| Target | Assay | IC50 (nM) | Reference |

| HCV NS5B Polymerase (Genotype 1b) | RdRp Primer-Dependent Transcription | 34 | [1][2] |

| Cellular HCV Assay | - | 82 | [3] |

Cytotoxicity Profile of TMC647055

| Cell Line | Assay | CC50 (µM) | Reference |

| Huh7 | Luciferase Reporter Assay | 42.1 | [2] |

| MT4 | Luciferase Reporter Assay | 28.9 | [2] |

| MRC-5 | Resazurin Assay | >50 | [2] |

| HEK-293T | Resazurin Assay | >50 | [2] |

| HepG2 | Resazurin Assay | >50 | [2] |

| VeroE6 | Resazurin Assay | >50 | [2] |

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using a Replicon-Based Luciferase Assay

This protocol describes the methodology to determine the 50% effective concentration (EC50) of TMC647055 in a stable HCV replicon cell line expressing luciferase.

Materials:

-

Huh7-Luc cells (Huh7 cells harboring a bicistronic subgenomic HCV replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-essential amino acids (NEAA)

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture Maintenance: Culture Huh7-Luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 500 µg/mL G418 at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed the Huh7-Luc cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of TMC647055 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TMC647055. Include a vehicle control (DMSO only) and a cell-free control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and add the luciferase substrate.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the TMC647055 concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay using Resazurin

This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of TMC647055.

Materials:

-

Huh7 cells (or other cell lines of interest, e.g., HepG2, MRC-5)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

96-well cell culture plates

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the chosen cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of TMC647055 in culture medium as described in Protocol 1.

-

Treatment: Treat the cells with the serially diluted compound for 72 hours.

-

Resazurin Addition: After the 72-hour incubation, add 10 µL of resazurin solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the TMC647055 concentration and determine the CC50 value using a dose-response curve.

Troubleshooting

-

High variability in luciferase readings: Ensure even cell seeding and proper mixing of reagents. Check for and address any potential cytotoxicity of the compound at high concentrations.

-

Low signal in resazurin assay: Optimize cell seeding density and incubation time with resazurin. Ensure the resazurin solution is not expired and has been stored correctly.

-

Inconsistent EC50/CC50 values: Maintain consistent cell passage numbers and health. Ensure accurate preparation of compound dilutions.

Conclusion

This compound is a valuable tool for in vitro studies of HCV replication. The provided protocols offer a framework for assessing its antiviral potency and cytotoxicity in relevant cell culture models. These assays are crucial for the preclinical evaluation of this and other anti-HCV compounds.

References

- 1. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. TMC-647055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

TMC647055 Choline Salt: Application Notes and Protocols for HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral therapies. TMC647055 exhibits a high barrier to resistance and broad genotypic coverage, making it a valuable tool for in vitro studies of HCV replication and a candidate for combination therapies.[1][3] These application notes provide detailed protocols for the use of TMC647055 choline salt in HCV replicon assays, a widely used cell-based system for evaluating the efficacy of anti-HCV compounds.

Mechanism of Action

TMC647055 acts as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a specific site on the "thumb" domain of the enzyme, distinct from the active site where nucleotide incorporation occurs.[1] This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing the synthesis of new viral RNA. This mechanism of action is characteristic of thumb-site 1 inhibitors, which are known to disrupt the intricate movements of the finger and thumb domains required for processive RNA synthesis. By locking the enzyme in an open, inactive state, TMC647055 effectively terminates HCV replication.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of TMC647055 in various HCV replicon systems.

Table 1: Antiviral Activity of TMC647055 against Wild-Type HCV Replicons

| HCV Genotype | Replicon System | Readout Method | EC50 (nM) | Reference |

| 1b (ET clone) | Stable (Huh7-Luc) | Luciferase | 77 | [1] |

| 1b (ET clone) | Stable (Huh7-Luc) | RT-qPCR | 139 | [1] |

| 1a | Stable (Huh7-SG-1a) | RT-qPCR | 166 | [1] |

| 1b (Con1) | Stable (Huh7-SG-Con1b) | RT-qPCR | 74 | [1] |

| 2a (JFH-1) | Chimeric | Luciferase | >200-fold increase vs 1b | [1] |

| 2b | Chimeric | Luciferase | >200-fold increase vs 1b | [1] |

| 3a | Chimeric | Luciferase | 27 - 113 | [1] |

| 4a | Chimeric | Luciferase | 27 - 113 | [1] |

| 6a | Chimeric | Luciferase | 27 - 113 | [1] |

Table 2: Antiviral Activity of TMC647055 against Resistant HCV Replicons (Genotype 1b)

| Mutation | Inhibitor Class Resistance | Fold Change in EC50 vs. Wild-Type | Reference |

| L392I | NNI-1 | 9 | [1] |

| V494A | NNI-1 | 3 | [1] |

| P495L | NNI-1 | 371 | [1] |

Table 3: Cytotoxicity of TMC647055

| Cell Line | Assay Method | CC50 (µM) | Reference |

| Huh-7 | Not specified | >25 | [1] |

| Actively dividing human cells | Not specified | >25 | [1] |

| Non-dividing human cells | Not specified | >25 | [1] |

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol describes the determination of the 50% effective concentration (EC50) of TMC647055 in a stable HCV replicon cell line expressing luciferase.

Materials:

-

Huh7-Luc cells (harboring a genotype 1b HCV replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend Huh7-Luc cells in complete DMEM without G418.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., from 1 nM to 1 µM). The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of TMC647055. Include a vehicle control (DMSO only) and a no-drug control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

HCV Replicon RT-qPCR Assay

This protocol describes the quantification of HCV RNA levels in replicon-containing cells treated with TMC647055 using real-time reverse transcription PCR.

Materials:

-

Huh7 cells harboring a stable HCV replicon (e.g., genotype 1b)

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418

-

This compound

-

DMSO

-

6-well cell culture plates

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)

-

Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization

-

Real-time PCR instrument

Procedure:

-

Cell Seeding and Treatment:

-

Seed Huh7 replicon cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of TMC647055 as described in the luciferase assay protocol.

-

Incubate for 72 hours.

-

-

RNA Extraction:

-

Wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

-

Reverse Transcription:

-

Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and probe for both the HCV target and the housekeeping gene.

-

Perform the qPCR reaction using a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the HCV RNA and the housekeeping gene for each sample.

-

Normalize the HCV RNA levels to the housekeeping gene using the ΔΔCt method.

-

Calculate the percentage of HCV RNA reduction for each concentration relative to the vehicle control.

-

Determine the EC50 value as described in the luciferase assay protocol.

-

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of TMC647055.

Materials:

-

Huh-7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours.

-

-

Compound Addition:

-

Add serial dilutions of TMC647055 to the cells as described in the antiviral assays.

-

-

Incubation:

-

Incubate the plate for 72 hours.

-

-

Cell Viability Assay:

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Visualizations

Caption: HCV Replication Cycle and Inhibition by TMC647055.

References

- 1. journals.asm.org [journals.asm.org]

- 2. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase [pubmed.ncbi.nlm.nih.gov]

Preparing High-Purity TMC647055 Choline Salt Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an investigational antiviral compound that has demonstrated potent and selective inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1][2] As a non-nucleoside inhibitor, TMC647055 binds to an allosteric site on the NS5B enzyme, disrupting its function and halting viral RNA synthesis.[3][4][5] The choline salt form of TMC647055 is often utilized in research settings. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in preclinical studies. This document provides a detailed protocol for the preparation, storage, and handling of TMC647055 Choline salt stock solutions for use in various research applications.

Data Presentation

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C37H53N5O8S | [6] |

| Molecular Weight | 727.91 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility in DMSO | ≥ 62.5 mg/mL (≥ 85.86 mM) | [6] |

| EC50 in cell culture | 82 nM (in cellular HCV assays) | [6] |

| Storage of Solid | 4°C, sealed, away from moisture | [6] |

| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (in DMSO) | [6] |

Experimental Protocols

This section outlines the detailed methodology for preparing a stock solution of this compound.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Pipettors and sterile pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Protocol (10 mM in DMSO)

-

Equilibrate to Room Temperature: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.28 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 727.91 g/mol * 1000 mg/g = 7.2791 mg/mL).

-

Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 7.28 mg of this compound, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution, but avoid excessive heat.[6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light, both of which can lead to degradation.

-

Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When ready to use, thaw an aliquot at room temperature and vortex gently before further dilution into your experimental medium.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. apexbt.com [apexbt.com]

- 2. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Recommended concentration of TMC647055 Choline salt for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of TMC647055 Choline Salt, a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

Mechanism of Action

TMC647055 is a selective, cell-permeating inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. By binding to an allosteric site on the NS5B polymerase, TMC647055 prevents the conformational changes required for RNA synthesis, thereby inhibiting viral replication.

Below is a diagram illustrating the HCV replication cycle and the inhibitory action of TMC647055.

Caption: HCV Replication Cycle and TMC647055 Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays.

Table 1: In Vitro Enzymatic and Cellular Anti-HCV Activity of TMC647055

| Assay Type | HCV Genotype | Cell Line/System | Potency Metric | Value (nM) | Reference |

| NS5B Polymerase Inhibition | 1b | Biochemical Assay | IC50 | 34 | [1] |

| HCV Replicon | 1b | Huh7-Luc | EC50 (Luciferase) | 77 | [1] |

| HCV Replicon | 1b | Huh7-Luc | EC50 (qRT-PCR) | 139 | [1] |

| HCV Replicon | 1b | Huh7-SG-Con1b | EC50 (RT-PCR) | 74 | [2] |

| HCV Replicon | 1a | Huh7-SG-1a | EC50 (RT-PCR) | 166 | [2] |

| Colony Formation Assay | 1b | Huh7-Luc Replicon | - | 750 (reduced 30 colonies) | [1] |

| HCV Replicon RNA Reduction | - | - | - | 1.5 µM and 3.75 µM | [1] |

Table 2: In Vivo Pharmacokinetic Profile of TMC647055 in Rats

| Administration Route | Dose (mg/kg) | Key Pharmacokinetic Parameters | Reference |

| Intravenous (iv) | 2 | Moderate plasma clearance, low volume of distribution | [3] |

| Oral (po) | 10 | High oral bioavailability, high systemic exposure | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound can be prepared as a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Vortex briefly until the salt is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 1: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a biochemical assay to determine the 50% inhibitory concentration (IC50) of TMC647055 against HCV NS5B polymerase.

References

TMC647055 Choline Salt: Application Notes and Protocols for Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an experimental antiviral compound that has demonstrated potent and selective inhibitory activity against the hepatitis C virus (HCV).[1][2] It functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome.[1][3][4] This document provides detailed application notes and experimental protocols for the use of TMC647055 choline salt in viral replication studies, intended to guide researchers in the fields of virology, infectious diseases, and antiviral drug development.

Mechanism of Action

TMC647055 is a macrocyclic indole inhibitor that binds to an allosteric site on the NS5B polymerase known as the thumb pocket I.[5][6] This binding event induces a conformational change in the enzyme, locking it in an open, inactive state.[5][6] This prevents the polymerase from catalyzing the synthesis of new viral RNA, thereby inhibiting viral replication.[1][3]

Quantitative Data Summary

The antiviral activity and cytotoxicity of TMC647055 have been evaluated in various in vitro assay systems. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of TMC647055 against HCV NS5B Polymerase

| Assay Type | HCV Genotype | Target | Value | Reference |

| RdRp Primer-Dependent Transcription Assay | 1b (Con1b) | IC50 | 34 nM | [6] |

Table 2: Antiviral Activity of TMC647055 in HCV Replicon Cell Lines

| Cell Line | HCV Genotype | Assay Readout | Value | Reference |

| Huh7-Luc | 1b (ET clone) | Luciferase | EC50: 77 nM | [6] |

| Huh7-Luc | 1b (ET clone) | RT-qPCR | EC50: 139 nM | [6] |

| Huh7-SG-Con1b | 1b | RT-qPCR | EC50: 74 nM | [7] |

| Huh7-SG-1a | 1a | RT-qPCR | EC50: 166 nM | [7] |

Table 3: Cytotoxicity Profile of TMC647055

| Cell Line | Assay | Value | Reference |

| Huh7 | Luciferase Reporter | CC50: 42.1 µM | [7] |

| MT4 | Luciferase Reporter | CC50: 28.9 µM | [7] |

| MRC-5 | Resazurin Assay | CC50: >50 µM | [7] |

| HEK-293T | Resazurin Assay | CC50: >50 µM | [7] |

| HepG2 | Resazurin Assay | CC50: >50 µM | [7] |

| VeroE6 | Resazurin Assay | CC50: >50 µM | [7] |